Ibutamoren

Catalog No.
S530323
CAS No.
159634-47-6
M.F
C27H36N4O5S
M. Wt
528.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ibutamoren

CAS Number

159634-47-6

Product Name

Ibutamoren

IUPAC Name

2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide

Molecular Formula

C27H36N4O5S

Molecular Weight

528.7 g/mol

InChI

InChI=1S/C27H36N4O5S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27/h4-12,22H,13-19,28H2,1-3H3,(H,29,33)/t22-/m1/s1

InChI Key

UMUPQWIGCOZEOY-JOCHJYFZSA-N

SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N

Synonyms

ibutamoren mesylate, L 163,191, L 163191, L-163,191, L-163191, MK 0677, MK-0677, MK-677

Canonical SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N

Isomeric SMILES

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N

What is MK-677 (Ibutamoren)?

MK-677, also known as Ibutamoren, is a non-peptide growth hormone secretagogue (GHS). GHS are substances that stimulate the pituitary gland in the brain to release growth hormone (GH). GH is a naturally occurring hormone involved in various physiological processes, including growth, development, and metabolism.

Scientific Research on MK-677

MK-677 is currently under investigation for its potential therapeutic applications in various medical conditions. Here are some ongoing areas of research:

  • Growth hormone deficiency: Studies are exploring the use of MK-677 to treat adults and children with growth hormone deficiency.)
  • Muscle wasting: Research is investigating the potential of MK-677 to combat muscle wasting associated with certain medical conditions, such as HIV/AIDS and chronic obstructive pulmonary disease (COPD).)
  • Bone health: Studies are examining the effects of MK-677 on bone mineral density and fracture risk in older adults.

Additional Resources:

  • For more information on the clinical trials involving MK-677, you can visit the website of .
  • You can also find general information about growth hormone on the website of the .

Ibutamoren, also known by its developmental code names MK-677 and L-163,191, is a potent, orally active growth hormone secretagogue. It functions as a selective agonist of the ghrelin receptor, mimicking the action of the endogenous hormone ghrelin. By stimulating the secretion of growth hormone and insulin-like growth factor 1, Ibutamoren has garnered attention for its potential therapeutic applications in conditions characterized by growth hormone deficiency. Its chemical formula is C27_{27}H36_{36}N4_{4}O5_{5}S, with a molecular weight of approximately 528.67 g/mol .

As mentioned earlier, MK-677 acts as a ghrelin receptor agonist. Upon binding to the receptor, it triggers a signaling cascade within the pituitary gland, leading to increased growth hormone (GH) secretion []. The surge in GH stimulates the liver to produce IGF-1, a key hormone involved in growth, development, and metabolism [].

Ibutamoren operates primarily through its interaction with the growth hormone secretagogue receptor. Upon binding to this receptor, it activates intracellular signaling pathways that lead to increased secretion of growth hormone from the pituitary gland. The mechanism involves the stimulation of G protein-coupled receptors, which subsequently enhances the release of hormones such as insulin-like growth factor 1 .

The synthesis of Ibutamoren involves several steps, typically starting from simpler organic compounds. The process includes:

  • Formation of key intermediates: These are synthesized through standard organic reactions such as amide coupling.
  • Cyclization reactions: This step often involves creating spiro compounds that are crucial for Ibutamoren's structure.
  • Purification: The final product is purified using techniques like chromatography to ensure high purity levels necessary for biological testing .

Ibutamoren is primarily investigated for its potential applications in treating conditions associated with growth hormone deficiency, such as:

  • Growth hormone deficiency in children: Clinical trials have shown positive results in increasing growth hormone levels in affected children .
  • Frailty in elderly populations: Due to its ability to enhance muscle mass and bone density, Ibutamoren is being explored as a treatment option for age-related frailty .
  • Sleep disorders: Its effects on improving sleep quality make it a candidate for further research in sleep-related conditions .

Ibutamoren interacts with various biological pathways and hormones:

  • It stimulates the secretion of not only growth hormone but also cortisol and insulin-like growth factor 1.
  • Studies indicate that it may affect glucose metabolism, potentially leading to increased fasting blood glucose levels and altered insulin sensitivity .
  • Due to these interactions, caution is advised when considering Ibutamoren for individuals with metabolic disorders or cardiovascular concerns.

Ibutamoren shares similarities with several other compounds that also act as growth hormone secretagogues or agonists of related receptors. Below are some notable compounds:

Compound NameMechanism of ActionUnique Features
GhrelinEndogenous peptide that stimulates appetiteNaturally occurring hormone
Growth Hormone-Releasing Peptide-6Peptide that stimulates growth hormone releaseRequires injection; short half-life
L-692,429Non-peptide ghrelin receptor agonistSimilar action but different chemical structure
MK-0677 (Ibutamoren)Non-peptide agonist; orally activeLong-lasting effects; convenient administration

Ibutamoren's uniqueness lies in its oral bioavailability and sustained action compared to peptide-based secretagogues which often require injections and have shorter durations of effect .

Origins and Mechanism of Action

Ibutamoren was first synthesized in 1985 by Yoshiro Furukawa at Chugai Pharmaceuticals during efforts to identify orally bioavailable growth hormone secretagogues (GHSs) . Initial research focused on benzolactam derivatives, which led to the identification of MK-677 (later renamed LUM-201) as a potent GHS-R1a agonist. Unlike endogenous ghrelin, ibutamoren exhibits prolonged receptor activity due to its non-peptidic structure and resistance to enzymatic degradation, enabling once-daily dosing .

The drug’s mechanism involves amplifying growth hormone-releasing hormone (GHRH) signaling while antagonizing somatostatin, thereby restoring youthful pulsatile GH secretion patterns in aging populations . Preclinical studies demonstrated its ability to increase GH secretion by up to 97% and sustain IGF-1 elevation for over 24 hours, distinguishing it from injectable GH therapies .

Clinical Development Milestones

Merck & Co. advanced ibutamoren into clinical trials in the 1990s, targeting growth hormone deficiency (GHD) and age-related sarcopenia. Key phases include:

  • Phase I (1996): Established oral bioavailability and dose-dependent GH/IGF-1 elevation (25 mg/day) .
  • Phase II (2000s): Demonstrated increased lean body mass (+2.7 kg vs. placebo) and bone mineral density in elderly cohorts, though functional improvements (e.g., muscle strength) were inconsistent .
  • Discontinued Indications: Trials for Alzheimer’s disease (no cognitive benefit), fibromyalgia, and postmenopausal osteoporosis were halted due to insufficient efficacy or safety concerns .

As of 2025, ibutamoren remains under investigation for pediatric GHD and non-alcoholic fatty liver disease (NAFLD), with Lumos Pharma spearheading phase II trials (NCT05364684) .

Structural Basis of Ibutamoren-GHSR Interaction

Ibutamoren binds to GHSR within a bifurcated pocket formed by transmembrane helices (TM1–TM7), characterized by a salt bridge between Glu124³.³³ and Arg283⁶.⁵⁵ [2]. This architecture creates two distinct cavities: Cavity I accommodates the agonist’s core structure, while Cavity II stabilizes its hydrophobic moieties. Cryo-EM studies demonstrate that ibutamoren occupies both cavities, inducing conformational changes in TM6 and TM7 that facilitate receptor activation [1] [2]. Notably, the aromatic cluster near Phe279⁶.⁵¹ and Phe312⁷.⁴² enhances hydrophobic interactions, positioning ibutamoren for optimal engagement with GHSR’s activation motifs [2].

Agonist-Induced Conformational Changes

Activation of GHSR by ibutamoren involves outward movement of TM6 and inward shift of TM7, widening the intracellular G protein-binding interface [1]. These structural rearrangements are critical for coupling to Gαi proteins. Mutagenesis studies highlight the necessity of Glu124³.³³ and Arg283⁶.⁵⁵ in maintaining the bifurcated pocket’s integrity, as alanine substitutions disrupt ibutamoren binding and receptor activation [2]. Comparative analyses with ghrelin-bound GHSR reveal overlapping but distinct conformational states, suggesting ibutamoren stabilizes an intermediate activation state favorable for Gαi recruitment [1] [5].

Growth Hormone Secretagogue Activity

Stimulation of Growth Hormone Release

Ibutamoren potently stimulates growth hormone (GH) secretion via GHSR activation in pituitary somatotrophs. In rodent models, acute administration increases pulsatile GH release by 200–300%, mimicking ghrelin’s effects [4]. This activity correlates with elevated insulin-like growth factor 1 (IGF-1) levels, though prolonged administration (6 weeks) paradoxically fails to promote growth due to hypothalamic-pituitary feedback mechanisms [4].

Hypothalamic Integration and Feedback Loops

GHSR expression in the arcuate nucleus mediates ibutamoren’s orexigenic effects, synergizing with neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons to enhance appetite [2]. However, chronic exposure upregulates hypothalamic somatostatin (SST) expression by 40–60%, which inhibits GHRH-mediated GH secretion and counteracts ibutamoren’s anabolic effects [4] [6]. Leptin and insulin further modulate this feedback by downregulating GHSR mRNA, creating a dynamic balance between hormone secretion and metabolic signals [2] [4].

Signaling Pathways: Gαi-Coupled Mechanisms

Gαi Recruitment and Intracellular Signaling

Ibutamoren preferentially couples GHSR to Gαi proteins, inhibiting adenylate cyclase and reducing cAMP production by 70–80% in HEK293 cells [1] [3]. This pathway contrasts with Gαq-mediated signaling observed in some GPCRs, highlighting GHSR’s unique bias toward Gαi. Cryo-EM structures reveal that ibutamoren stabilizes a Gαi-binding conformation characterized by a 12° tilt in TM6, facilitating interactions with the Gαi α5-helix [1] [3].

Allosteric Modulation of G Protein Activation

Peptidomimetic studies demonstrate that Gαi coupling allosterically enhances ibutamoren’s binding affinity by 3-fold, suggesting bidirectional communication between GHSR and G proteins [3]. Molecular dynamics simulations identify correlated motions between ibutamoren’s hydrophobic tail and Gαi’s β2–β3 loop, which stabilize the active receptor-G protein complex [5]. Disruption of these interactions (e.g., via Phe312Ala mutations) abolishes Gαi recruitment, underscoring their functional importance [2] [5].

Desensitization and Receptor Modulation Dynamics

Agonist-Induced Internalization

Prolonged ibutamoren exposure triggers GHSR internalization via clathrin-coated pits, with 60% of surface receptors translocating to perinuclear endosomes within 20 minutes [6]. This process requires β-arrestin2 recruitment, which scaffolds the receptor to adaptor protein complex 2 (AP-2) [6]. Internalized GHSR-ibutamoren complexes exhibit slow recycling (t₁/₂ = 240 minutes), attributed to persistent ligand binding in acidic endosomal compartments [6].

Transcriptional and Post-Translational Regulation

Chronic ibutamoren treatment upregulates hypothalamic SST mRNA by 2.5-fold, which suppresses GH secretion via SSTR2 receptors on pituitary somatotrophs [4] [6]. Concurrently, GHSR mRNA remains stable, but receptor resensitization requires de novo protein synthesis after ligand withdrawal [6]. Phosphoproteomics data identify Thr350 in GHSR’s C-terminus as a key phosphorylation site regulating β-arrestin binding and desensitization kinetics [6].

XLogP3

1.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

528.24064144 g/mol

Monoisotopic Mass

528.24064144 g/mol

Heavy Atom Count

37

UNII

GJ0EGN38UL

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

159634-47-6

Wikipedia

Ibutamoren
WAY-213,613

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15

Smith RG, Thorner MO (28 January 2000). Human Growth Hormone: Research and Clinical Practice. Springer Science & Business Media. pp. 45–. ISBN 978-1-59259-015-5.

Smith RG, Van der Ploeg LH, Howard AD, Feighner SD, Cheng K, Hickey GJ, Wyvratt MJ, Fisher MH, Nargund RP, Patchett AA (October 1997). "Peptidomimetic regulation of growth hormone secretion". Endocrine Reviews. The Endocrine Society. 18 (5): 621–45. doi:10.1210/edrv.18.5.0316. PMID 9331545.

"Ibutamoren - Lumos Pharma/Merck - AdisInsight".

Patchett AA, Nargund RP, Tata JR, Chen MH, Barakat KJ, Johnston DB, Cheng K, Chan WW, Butler B, Hickey G (July 1995). "Design and biological activities of L-163,191 (MK-0677): a potent, orally active growth hormone secretagogue". Proceedings of the National Academy of Sciences of the United States of America. 92 (15): 7001–5. Bibcode:1995PNAS...92.7001P. doi:10.1073/pnas.92.15.7001. PMC 41459. PMID 7624358.

Pong SS, Chaung LY, Dean DC, Nargund RP, Patchett AA, Smith RG (January 1996). "Identification of a new G-protein-linked receptor for growth hormone secretagogues". Molecular Endocrinology. 10 (1): 57–61. doi:10.1210/mend.10.1.8838145. PMID 8838145.

Cassoni P, Papotti M, Ghè C, Catapano F, Sapino A, Graziani A, Deghenghi R, Reissmann T, Ghigo E, Muccioli G (April 2001). "Identification, characterization, and biological activity of specific receptors for natural (ghrelin) and synthetic growth hormone secretagogues and analogs in human breast carcinomas and cell lines". The Journal of Clinical Endocrinology and Metabolism. 86 (4): 1738–45. doi:10.1210/jcem.86.4.7402. PMID 11297611.

Holst B, Frimurer TM, Mokrosinski J, Halkjaer T, Cullberg KB, Underwood CR, Schwartz TW (January 2009). "Overlapping binding site for the endogenous agonist, small-molecule agonists, and ago-allosteric modulators on the ghrelin receptor". Molecular Pharmacology. 75 (1): 44–59. doi:10.1124/mol.108.049189. PMID 18923064. S2CID 2218638.

Copinschi G, Van Onderbergen A, L'Hermite-Balériaux M, Mendel CM, Caufriez A, Leproult R, Bolognese JA, De Smet M, Thorner MO, Van Cauter E (August 1996). "Effects of a 7-day treatment with a novel, orally active, growth hormone (GH) secretagogue, MK-677, on 24-hour GH profiles, insulin-like growth factor I, and adrenocortical function in normal young men". The Journal of Clinical Endocrinology and Metabolism. 81 (8): 2776–82. doi:10.1210/jcem.81.8.8768828. PMID 8768828.

Chapman IM, Bach MA, Van Cauter E, Farmer M, Krupa D, Taylor AM, et al. (December 1996). "Stimulation of the growth hormone (GH)-insulin-like growth factor I axis by daily oral administration of a GH secretogogue (MK-677) in healthy elderly subjects". The Journal of Clinical Endocrinology and Metabolism. 81 (12): 4249–57. doi:10.1210/jcem.81.12.8954023. PMID 8954023.

Thorner MO, Chapman IM, Gaylinn BD, Pezzoli SS, Hartman ML (1997). "Growth hormone-releasing hormone and growth hormone-releasing peptide as therapeutic agents to enhance growth hormone secretion in disease and aging". Recent Progress in Hormone Research. 52: 215–44, discussion 244–6. PMID 9238854.

Chapman IM, Pescovitz OH, Murphy G, Treep T, Cerchio KA, Krupa D, Gertz B, Polvino WJ, Skiles EH, Pezzoli SS, Thorner MO (October 1997). "Oral administration of growth hormone (GH) releasing peptide-mimetic MK-677 stimulates the GH/insulin-like growth factor-I axis in selected GH-deficient adults". The Journal of Clinical Endocrinology and Metabolism. 82 (10): 3455–63. doi:10.1210/jcem.82.10.4297. PMID 9329386.

Murphy MG, Bach MA, Plotkin D, Bolognese J, Ng J, Krupa D, Cerchio K, Gertz BJ (July 1999). "Oral administration of the growth hormone secretagogue MK-677 increases markers of bone turnover in healthy and functionally impaired elderly adults. The MK-677 Study Group". Journal of Bone and Mineral Research. 14 (7): 1182–8. doi:10.1359/jbmr.1999.14.7.1182. PMID 10404019.

Murphy MG, Weiss S, McClung M, Schnitzer T, Cerchio K, Connor J, Krupa D, Gertz BJ (March 2001). "Effect of alendronate and MK-677 (a growth hormone secretagogue), individually and in combination, on markers of bone turnover and bone mineral density in postmenopausal osteoporotic women". The Journal of Clinical Endocrinology and Metabolism. 86 (3): 1116–25. doi:10.1210/jcem.86.3.7294. PMID 11238495.

Smith RG, Sun Y, Jiang H, Albarran-Zeckler R, Timchenko N (November 2007). "Ghrelin receptor (GHS-R1A) agonists show potential as interventive agents during aging". Annals of the New York Academy of Sciences. 1119 (1): 147–64. Bibcode:2007NYASA1119..147S. doi:10.1196/annals.1404.023. PMID 18056963. S2CID 3220799.

An Anti-frailty Pill For Seniors? New Drug Increases Muscle Mass In Arms And Legs Of Older Adults. ScienceDaily November 5th, 2008

Meyer RM, Burgos-Robles A, Liu E, Correia SS, Goosens KA (December 2014). "A ghrelin-growth hormone axis drives stress-induced vulnerability to enhanced fear". Molecular Psychiatry. 19 (12): 1284–94. doi:10.1038/mp.2013.135. PMC 3988273. PMID 24126924.

Explore Compound Types